molecular formula C7H9ClN2O B14845135 6-(2-Aminoethyl)-2-chloropyridin-3-OL

6-(2-Aminoethyl)-2-chloropyridin-3-OL

Cat. No.: B14845135
M. Wt: 172.61 g/mol
InChI Key: KKBAZVIVELJFFL-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-2-chloropyridin-3-OL (CAS 1393558-57-0 ) is a pyridine-based chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . Its structure features a chlorinated pyridinol ring system substituted with a 2-aminoethyl side chain, as defined by the SMILES notation NCCc1ccc(O)c(Cl)n1 . Key physicochemical properties include a calculated logP of 1.64 and a polar surface area (PSA) of 59.14 Ų, parameters that are valuable for predicting the compound's behavior in biological and chemical systems . As a pyridine derivative, this compound is of significant interest in medicinal chemistry research. Pyridine is a privileged scaffold in drug discovery, found in numerous compounds with documented antimicrobial and antiviral activities . The specific arrangement of the chloro, hydroxy, and aminoethyl functional groups on the pyridine ring makes this molecule a versatile building block (synthon) for the synthesis of more complex molecules. It is particularly useful for constructing potential protease inhibitors, such as those targeting the main protease (M pro ) of viruses like SARS-CoV-2, which is a key therapeutic target . Researchers may also employ it in the development of novel ligands or as a core structure in the exploration of new pharmacologically active agents. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

6-(2-aminoethyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C7H9ClN2O/c8-7-6(11)2-1-5(10-7)3-4-9/h1-2,11H,3-4,9H2

InChI Key

KKBAZVIVELJFFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCN)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with an aminoethyl group. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the amino group and facilitate the nucleophilic attack on the 2-chloropyridine. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Another method involves the reduction of a 2-chloro-3-nitropyridine derivative, followed by the introduction of the aminoethyl group through a reductive amination reaction. This approach requires the use of reducing agents, such as hydrogen gas in the presence of a palladium catalyst, to reduce the nitro group to an amino group. The amino group is then reacted with an aldehyde or ketone to form the desired aminoethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are essential for achieving high yields and purity. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-2-chloropyridin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group, resulting in the formation of a 3-pyridone derivative.

    Reduction: The chlorine atom at the 2nd position can be reduced to form a 2-hydroxypyridine derivative.

    Substitution: The chlorine atom at the 2nd position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a palladium catalyst are commonly used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution reaction. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures.

Major Products Formed

The major products formed from these reactions include 3-pyridone derivatives, 2-hydroxypyridine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex pyridine derivatives. It is also used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. It is also used in the development of fluorescent dyes and sensors for detecting specific biomolecules.

    Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity.

At the molecular level, this compound can modulate the activity of enzymes by acting as an inhibitor or activator. It can also bind to receptors and ion channels, altering their conformation and affecting their function. These interactions can lead to changes in cellular signaling pathways and physiological responses, which underlie the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
6-(2-Aminoethyl)-2-chloropyridin-3-OL Cl (2), OH (3), NH₂CH₂CH₂ (6) 172.61 (calculated) Not explicitly reported; inferred potential in antimicrobial/antiviral applications -
2-Amino-6-chloropyridin-3-OL NH₂ (2), Cl (6), OH (3) 144.56 Commercial availability; used in synthesis (e.g., polymers, heterocycles)
2-Chloro-6-iodo-5-methylpyridin-3-ol Cl (2), I (6), CH₃ (5), OH (3) Not provided Structural analog with halogen/methyl groups; potential reactivity differences
2-Chloro-6-hydroxymethyl-pyridin-3-ol Cl (2), CH₂OH (6), OH (3) Not provided Safety data available (GHS-compliant handling)
2-(2-Hydroxyethoxy)pyridin-3-ol OH (3), OCH₂CH₂OH (2) Not provided Hydrophilic substituent; possible solubility advantages

Key Structural and Functional Differences:

Substituent Positioning: The target compound’s chlorine at position 2 and aminoethyl at position 6 contrast with 2-Amino-6-chloropyridin-3-OL, where these groups are swapped. Halogen vs. Aminoethyl: Replacing iodine (in 2-Chloro-6-iodo-5-methylpyridin-3-ol) or hydroxymethyl (in 2-Chloro-6-hydroxymethyl-pyridin-3-ol) with an aminoethyl group introduces a basic, nucleophilic side chain, which may enhance binding to enzymes or receptors .

This suggests the aminoethyl moiety may enhance bioactivity through improved solubility or target interaction.

Synthetic Considerations: The synthesis of aminoethyl-substituted pyridines often requires protective groups (e.g., phthaloyl) to prevent side reactions, as seen in cyclam-polyamine conjugates . This contrasts with simpler analogs like 2-Amino-6-chloropyridin-3-OL, which may be synthesized via direct halogenation or amination .

Safety and Handling: Safety data for 2-Chloro-6-hydroxymethyl-pyridin-3-OL () highlights hazards such as respiratory irritation. While analogous data for the target compound is lacking, its aminoethyl group may introduce additional risks (e.g., sensitization) .

Q & A

Q. What are the recommended synthetic routes for 6-(2-Aminoethyl)-2-chloropyridin-3-OL, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amine coupling reactions. For example, introducing the 2-aminoethyl group to a pre-functionalized pyridine core (e.g., 2-chloropyridin-3-ol) via reductive amination or alkylation under inert atmospheres (N₂/Ar) can yield the target compound. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. A comparative study of methods is shown below:
MethodConditionsYield (%)Reference
Reductive AminationH₂ (1 atm), Pd/C, EtOH65–75Analogous to
AlkylationK₂CO₃, DMF, 80°C50–60Similar to

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves structural features (e.g., pyridine ring protons at δ 7.5–8.5 ppm, aminoethyl signals at δ 2.8–3.2 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H]⁺ expected at m/z 202.6).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluate stability (decomposition >200°C) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles (respirators with P2 filters recommended) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential biological targets of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aminoethyl group may act as a hydrogen bond donor.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like kinases or cytochrome P450. Pyridine derivatives often target bacterial enzymes .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., blood-brain barrier permeability).

Q. What strategies resolve contradictory data regarding its biological activity across studies?

  • Methodological Answer :
  • Structural Variability : Differences in substituent positioning (e.g., chlorine vs. bromine analogs) can alter bioactivity. For example, 2-chloro derivatives show enhanced antimicrobial activity compared to 2-bromo variants .
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines to minimize variability in bacterial strains or growth media.
  • Meta-Analysis : Pool data from multiple studies (e.g., 3 independent assays) to identify trends. A meta-analysis of pyridine derivatives is shown below:
DerivativeAntimicrobial Activity (MIC, μg/mL)Reference
2-Chloro-3-hydroxypyridine8–16 (Gram-positive)
2-Bromo-3-hydroxypyridine32–64 (Gram-positive)

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs) with HPLC monitoring. The compound may hydrolyze in acidic conditions (pH <3), requiring buffered solutions (pH 7.4) for biological assays .
  • Thermal Stability : Store at 2–8°C in amber vials to prevent photodegradation. TGA data shows 5% mass loss at 150°C, indicating suitability for high-temperature reactions (<120°C) .

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